molecular formula C19H15ClF3N3O5 B15002738 N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

Cat. No.: B15002738
M. Wt: 457.8 g/mol
InChI Key: RBHHQTCJGQGQJP-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isocyanate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with trifluoromethyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-3,4-dimethoxybenzamide
  • N-[1-(3-chlorophenyl)-2,5-dioxo-4-methylimidazolidin-4-yl]-3,4-dimethoxybenzamide

Uniqueness

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug discovery and development.

Properties

Molecular Formula

C19H15ClF3N3O5

Molecular Weight

457.8 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H15ClF3N3O5/c1-30-13-7-6-10(8-14(13)31-2)15(27)24-18(19(21,22)23)16(28)26(17(29)25-18)12-5-3-4-11(20)9-12/h3-9H,1-2H3,(H,24,27)(H,25,29)

InChI Key

RBHHQTCJGQGQJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)C(F)(F)F)OC

Origin of Product

United States

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